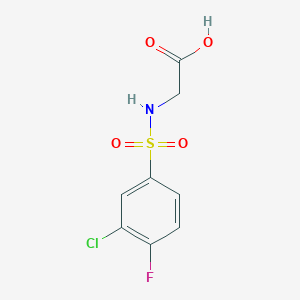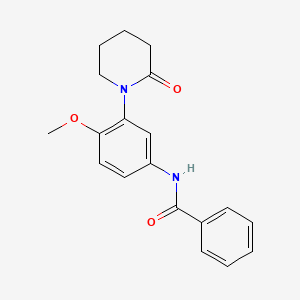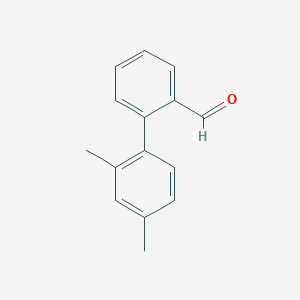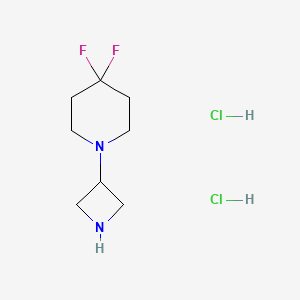![molecular formula C25H39Cl2FN2O2 B2962329 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 473804-93-2](/img/structure/B2962329.png)
1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains an adamantane group, a piperazine ring, and a fluorophenyl group . The adamantane group is a type of carbon cage molecule that is highly stable and resistant to heat and chemical reactions. The piperazine ring is a common feature in many pharmaceutical drugs, and the fluorophenyl group is often used in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an adamantane group, a piperazine ring, and a fluorophenyl group . The adamantane group provides a rigid, three-dimensional structure, the piperazine ring offers a flexible linkage and the ability to form hydrogen bonds, and the fluorophenyl group can enhance the lipophilicity and metabolic stability of the molecule .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Adsorption Behavior
The reactivity properties and adsorption behavior of related adamantane derivatives have been investigated through DFT and MD simulation studies. These studies highlight the molecule's potential for pharmaceutical applications due to its stability and reactive properties, particularly in interactions with water molecules, indicating its relevance in drug delivery and formulation research (Al-Ghulikah et al., 2021).
Antidepressant Potential
Research on compounds structurally similar to 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride has shown potential antidepressant properties. Studies focused on the synthesis of new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating the compound's potential utility in developing new antidepressant drugs (Martínez et al., 2001).
Antimalarial and Antimicrobial Activities
Derivatives with a similar structure have been synthesized and evaluated for their antimalarial and antimicrobial activities. These compounds have shown significant activity against the Plasmodium falciparum strain and a range of Gram-positive and Gram-negative bacteria, suggesting their potential as leads for developing new antimalarial and antimicrobial agents (Mendoza et al., 2011).
Anti-inflammatory Properties
Studies on adamantane and piperazine derivatives have highlighted their potential for anti-inflammatory applications. The compounds have demonstrated significant dose-dependent anti-inflammatory activity in vivo, indicating their relevance in the development of new anti-inflammatory drugs (Al-Omar et al., 2010).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of adamantane derivatives have been thoroughly investigated, providing insights into their chemical behavior and potential pharmaceutical applications. These studies include X-ray, DFT, QTAIM analysis, and molecular docking, highlighting the compounds' stability and interaction with biological targets (Al-Wahaibi et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been studied for their potential anticancer properties .
Biochemical Pathways
Related compounds have been shown to have potential anticancer effects, suggesting that they may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
Eigenschaften
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37FN2O2.2ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-22,29H,5-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOECNSGXUPIUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)

![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)


![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)
![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)


![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)

![1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2962268.png)